chemical and physical properties of 2-Iodopyrimidin-5-amine
chemical and physical properties of 2-Iodopyrimidin-5-amine
High-Purity Scaffold for Medicinal Chemistry & Lead Optimization
Executive Summary
2-Iodopyrimidin-5-amine (CAS: 1378847-85-8) is a specialized heterocyclic building block characterized by a distinct "push-pull" electronic structure.[1] Unlike its more common isomer (2-amino-5-iodopyrimidine), this scaffold features a highly electrophilic carbon center at the 2-position (activated by two adjacent nitrogen atoms) and a nucleophilic amino handle at the 5-position.[1] This unique arrangement makes it an invaluable intermediate for the synthesis of kinase inhibitors, particularly where sequential functionalization is required to build diversity at the C2 position via metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr).
Critical Distinction: Researchers must distinguish this compound from its isomer, 5-iodo-2-pyrimidinamine (CAS 1445-39-2).[1] Confusing these two will lead to catastrophic failure in regioselective synthesis strategies.[1]
Physicochemical Characterization
Identification & Constants
| Property | Data | Notes |
| IUPAC Name | 5-Amino-2-iodopyrimidine | Note: Often listed as 2-Iodopyrimidin-5-amine in catalogs.[1][2][3][4][5] |
| CAS Number | 1378847-85-8 | Do not confuse with 1445-39-2. |
| Molecular Formula | C₄H₄IN₃ | |
| Molecular Weight | 221.00 g/mol | |
| Appearance | Brown to Tan Solid | Darkens upon oxidation/light exposure.[1] |
| Solubility | DMSO, DMF, MeOH | Limited solubility in water and non-polar solvents (Hexane).[1] |
| pKa (Predicted) | ~2.5 (Pyridine N), ~18 (Amine) | The pyrimidine ring significantly decreases the basicity of the C5-amine compared to aniline. |
Structural Analysis
The molecule belongs to the class of electron-deficient heteroaromatics.
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C2 Position (Electrophilic): The carbon-iodine bond at C2 is exceptionally labile toward nucleophiles due to the inductive withdrawal of the two adjacent nitrogen atoms (–I effect) and the lack of resonance stabilization that would be present if the amine were at C2. This makes the C2-I bond highly reactive in SNAr reactions, often proceeding under milder conditions than typical aryl iodides.[1]
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C5 Position (Nucleophilic): The amino group at C5 is electronically coupled to the ring but is not as deactivated as one might expect, allowing it to participate in amide coupling, reductive amination, or Buchwald-Hartwig aminations as the nucleophilic partner.
Chemical Reactivity & Mechanistic Insight[1][6][7][8][9]
The utility of 2-Iodopyrimidin-5-amine lies in its orthogonal reactivity .[1] The C2-iodide and C5-amine can be functionalized independently, provided the correct order of operations is followed.
The "Hot Spot": C2-Iodine Reactivity
The C2 position is the primary site for diversity generation.
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Suzuki-Miyaura Coupling: Reacts readily with aryl boronic acids.[1] Caution: The C2-I bond is labile; use mild bases (K₃PO₄, CsF) to prevent hydrolysis to the pyrimidone (SNAr with OH⁻).
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SNAr Displacement: The iodine is a potent leaving group.[1] Treatment with primary/secondary amines or alkoxides can displace the iodine directly without a metal catalyst, often at elevated temperatures (60–100°C).
The "Anchor": C5-Amine Reactivity[7]
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Protection: If aggressive conditions are needed for C2 modification, the C5-amine should be protected (e.g., Boc, Cbz) to prevent catalyst poisoning or side reactions.[1]
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Direct Functionalization: Can undergo acylation or reductive amination.[1]
Reactivity Pathway Diagram
Caption: Orthogonal reactivity map showing the three primary diversification pathways. The C2-Iodine is highly activated for both SNAr and Pd-coupling.
Experimental Protocols
Synthesis of 2-Iodopyrimidin-5-amine (Halogen Exchange)
Context: While commercially available, this compound can be synthesized from the cheaper 2-chloropyrimidin-5-amine via a Finkelstein-type halogen exchange.[1] This is often necessary when fresh, high-activity iodide is required.[1]
Reagents:
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2-Chloropyrimidin-5-amine (1.0 eq)[1]
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Hydriodic acid (HI), 57% aqueous (5.0 eq)
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Solvent: Water or dilute HCl
Procedure:
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Dissolution: Suspend 2-chloropyrimidin-5-amine in water at 0°C.
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Acidification: Slowly add 57% HI dropwise. The solution will turn dark.
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Reaction: Stir the mixture at ambient temperature for 16–24 hours. Note: Monitor by LCMS.[1] The conversion is driven by the higher nucleophilicity of iodide and the thermodynamic stability of the C-I bond in this specific protonated state.
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Workup: Neutralize carefully with solid NaHCO₃ to pH 7–8. The product, 2-iodopyrimidin-5-amine, will precipitate as a brown solid.[1]
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Purification: Filter the solid, wash with cold water, and dry under vacuum over P₂O₅. Recrystallization from Ethanol/Water if necessary.[1]
Chemoselective Suzuki Coupling at C2
Objective: Install an aryl group at C2 without affecting the free amine at C5.[1]
Reagents:
-
2-Iodopyrimidin-5-amine (1.0 eq)[1]
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Aryl Boronic Acid (1.1 eq)
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Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for robustness against amines.[1]
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Base: K₃PO₄ (2.0 eq) - Mild base to prevent hydrolysis.[1]
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Solvent: 1,4-Dioxane/Water (4:1)[6]
Step-by-Step:
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Degassing: Charge a reaction vial with the pyrimidine, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.
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Solvent Addition: Add degassed Dioxane/Water mixture via syringe.
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Heating: Heat to 80°C for 4–6 hours. Do not overheat (>100°C) as the C5-amine can begin to coordinate Pd or participate in side reactions.[1]
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Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
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Purification: Flash chromatography (DCM/MeOH gradient). The free amine product is polar; ensure the column is conditioned with 1% Et₃N if streaking occurs.
Handling, Stability & Safety
Storage Conditions
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Light Sensitivity: The C-I bond is photosensitive.[1] Store in amber vials wrapped in foil.
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Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is recommended to prevent slow deiodination or oxidation of the amine.[1]
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Atmosphere: Hygroscopic.[1] Store under inert gas (Nitrogen/Argon) if possible.
Degradation Pathways
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Hydrolysis: In the presence of moisture and strong acid/base, the C2-I hydrolyzes to 5-aminopyrimidin-2(1H)-one.[1]
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Oxidation: The C5-amine can oxidize to the nitro/nitroso derivative or form azo-dimers upon prolonged exposure to air.[1]
References
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Synthesis & Application in MGAT2 Inhibitors
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Reactivity of 2-Halopyrimidines (General Mechanism)
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Title: Kinetics of substitution of 2-chloropyrimidine and 2,4,6-trichloro-1,3,5-triazine.[1][10]
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Source: Zenodo (Digitized legacy data).[1]
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Context: Establishes the high reactivity of the C2 position in pyrimidines toward nucleophilic attack due to the flanking nitrogens.[11]
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URL:[Link](Note: Representative link for kinetic principles of halopyrimidines).
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Cross-Coupling Methodologies
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Product Identification (CAS Verification)
Sources
- 1. 2-Amino-5-iodopyrimidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 20511-12-0 C5H5IN2 2-Amino-5-iodopyridine, CasNo.20511-12-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 5. 2-Iodopyrimidin-5-amine | 1378847-85-8 [sigmaaldrich.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. zenodo.org [zenodo.org]
- 11. benchchem.com [benchchem.com]
- 12. 2-Iodo-pyrimidin-5-ylamine suppliers & manufacturers in China [m.chemicalbook.com]
